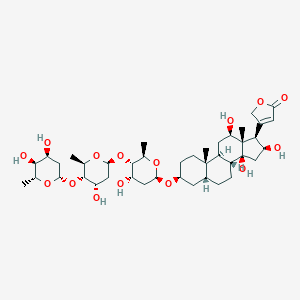

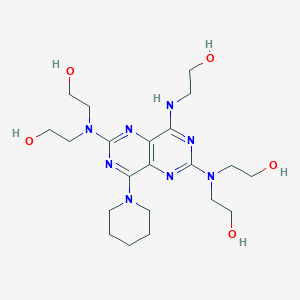

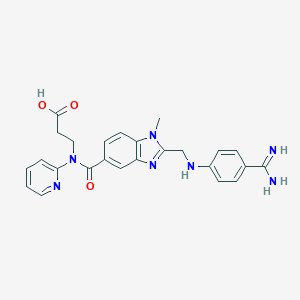

2,2',2'',2'''-((4-((2-Hydroxyethyl)amino)-8-(piperidin-1-yl)pyrimido(5,4-d)pyrimidine-2,6-diyl)dinitrilo)tetraethanol

Übersicht

Beschreibung

Dipyridamole impurity.

Wirkmechanismus

Target of Action

Dipyridamole impurity F, also known as UNII-9HOE8AZZ8G, primarily targets adenosine deaminase and phosphodiesterase . These enzymes play a crucial role in the regulation of adenosine and cyclic adenosine monophosphate (cAMP) levels in the body .

Mode of Action

Dipyridamole impurity F inhibits both adenosine deaminase and phosphodiesterase, preventing the degradation of cAMP . This results in an increase in cellular cAMP levels, which inhibits platelet function . The elevation in cAMP blocks the release of arachidonic acid from membrane phospholipids and reduces thromboxane A2 activity .

Biochemical Pathways

The compound’s action affects the biochemical pathways related to platelet aggregation and vasodilation . By inhibiting the degradation of cAMP, it impacts the signaling pathways that regulate platelet function . This leads to a reduction in thromboxane A2 activity, a potent platelet aggregator and vasoconstrictor .

Pharmacokinetics

It is known that the bioavailability of dipyridamole, the parent compound, varies and can be improved with a modified extended-release formulation . The biological half-life of Dipyridamole is relatively short, and a uniform level in the blood can be obtained only if the active substance is resorbed continuously .

Result of Action

The inhibition of adenosine deaminase and phosphodiesterase by Dipyridamole impurity F leads to an increase in cAMP levels, which inhibits platelet function and reduces thromboxane A2 activity . This results in antiplatelet and vasodilating effects, making the compound useful in thromboembolic disorders .

Action Environment

The action, efficacy, and stability of Dipyridamole impurity F can be influenced by various environmental factors. For instance, the pH level in the stomach can affect the solubility and absorption of the compound . Furthermore, the compound’s efficacy can be influenced by the presence of other medications, such as statins .

Biochemische Analyse

Biochemical Properties

It is known that it is a degradation product of Dipyridamole . Dipyridamole interacts with various enzymes and proteins, including adenosine reuptake inhibitors and phosphodiesterase inhibitors

Cellular Effects

As a degradation product of Dipyridamole, it may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

Given its structural similarity to Dipyridamole, it may exert its effects at the molecular level through similar mechanisms, such as binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Metabolic Pathways

Given its structural similarity to Dipyridamole, it may interact with similar enzymes or cofactors

Eigenschaften

IUPAC Name |

2-[[2,6-bis[bis(2-hydroxyethyl)amino]-4-piperidin-1-ylpyrimido[5,4-d]pyrimidin-8-yl]amino]ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H36N8O5/c30-11-4-22-18-16-17(24-20(25-18)28(7-12-31)8-13-32)19(27-5-2-1-3-6-27)26-21(23-16)29(9-14-33)10-15-34/h30-34H,1-15H2,(H,22,24,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFGWFBJKQOLUMD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C2=NC(=NC3=C2N=C(N=C3NCCO)N(CCO)CCO)N(CCO)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H36N8O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60209037 | |

| Record name | 2,2',2'',2'''-((4-((2-Hydroxyethyl)amino)-8-(piperidin-1-yl)pyrimido(5,4-d)pyrimidine-2,6-diyl)dinitrilo)tetraethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60209037 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

480.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60286-30-8 | |

| Record name | 2,2',2'',2'''-((4-((2-Hydroxyethyl)amino)-8-(piperidin-1-yl)pyrimido(5,4-d)pyrimidine-2,6-diyl)dinitrilo)tetraethanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060286308 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,2',2'',2'''-((4-((2-Hydroxyethyl)amino)-8-(piperidin-1-yl)pyrimido(5,4-d)pyrimidine-2,6-diyl)dinitrilo)tetraethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60209037 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2',2'',2'''-((4-((2-HYDROXYETHYL)AMINO)-8-(PIPERIDIN-1-YL)PYRIMIDO(5,4-D)PYRIMIDINE-2,6-DIYL)DINITRILO)TETRAETHANOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9HOE8AZZ8G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[(2R,3S,4R,5R)-3,4-dihydroxy-5-[6-(2-methylsulfanylethylamino)-2-(3,3,3-trifluoropropylsulfanyl)purin-9-yl]oxolan-2-yl]methyl dihydrogen phosphate](/img/structure/B194475.png)

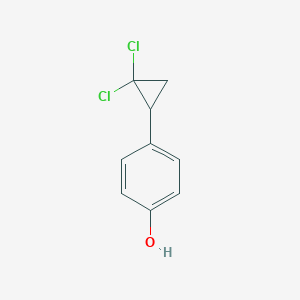

![Ethyl 2-[4-(2,2-dichlorocyclopropyl)phenoxy]-2-methylpropionate](/img/structure/B194482.png)

![(2S,3S,4S,5R,6S)-6-[2-[4-(2,2-dichlorocyclopropyl)phenoxy]-2-methylpropanoyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B194485.png)

![3-[[2-[[4-(N-hexoxycarbonylcarbamimidoyl)anilino]methyl]-1-methylbenzimidazole-5-carbonyl]-pyridin-2-ylamino]propanoic acid](/img/structure/B194506.png)